molecular formula C11H8F3N3O2 B2678026 4-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole CAS No. 1104806-97-4

4-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole

Cat. No.: B2678026
CAS No.: 1104806-97-4
M. Wt: 271.199
InChI Key: XUUVYALFEFDUEC-UHFFFAOYSA-N
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Description

4-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with a nitro group and a trifluoromethylphenylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole typically involves the reaction of hydrazines with 1,3-diketones in the presence of suitable catalysts. One common method includes the use of ethylene glycol as a solvent and a base such as sodium ethoxide . The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

Mechanism of Action

The mechanism of action of 4-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole is unique due to the presence of both a nitro group and a trifluoromethylphenylmethyl group, which confer distinct electronic and steric properties. These features make it a versatile scaffold for the development of novel compounds with diverse biological activities .

Properties

IUPAC Name

4-nitro-1-[[4-(trifluoromethyl)phenyl]methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O2/c12-11(13,14)9-3-1-8(2-4-9)6-16-7-10(5-15-16)17(18)19/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUVYALFEFDUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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